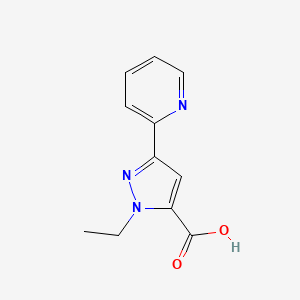
Ácido 2,2-Dimetil-5-oxopirrolidina-3-carboxílico
Descripción general
Descripción
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte de la estructura del "Ácido 2,2-Dimetil-5-oxopirrolidina-3-carboxílico", es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Actividad anticonvulsiva
En particular, el sustituyente no aromático (sec-butil) en la posición 3 del anillo de pirrolidina-2,5-diona y el fragmento de 3-trifluorometilfenilpiperazina afectan positivamente la actividad anticonvulsiva .
Actividad antioxidante
Se ha sintetizado una serie de nuevos derivados del ácido 1-(5-cloro-2-hidroxifenil)-5-oxopirrolidina-3-carboxílico y se ha evaluado su actividad antioxidante . Se identificó que una serie de estos compuestos son potentes antioxidantes .
Actividad antimicrobiana
En un estudio, se exploró el ácido 1-(2-hidroxifenil)-5-oxopirrolidina-3-carboxílico y su análogo 3,5-dicloro-2-hidroxifenil para determinar su actividad antimicrobiana in vitro contra patógenos multirresistentes . Los compuestos mostraron actividad antimicrobiana dependiente de la estructura contra patógenos Gram-positivos .
Caracterización de la actividad biológica
Se han evaluado los derivados de los ácidos 5-oxopirrolidina-3-carboxílicos para determinar su actividad biológica debido a sus interesantes propiedades biológicas . Por ejemplo, se sabe que los ácidos 1-quinolyl-5-oxopirrolidina-3-carboxílico estimulan la división de células aisladas de riñón de mono .
Agente anticancerígeno
La salinosporamida A, un producto natural acuático creado por las bacterias acuáticas constrictivas Salinispora tropica y Salinispora arenicola, es un potente inhibidor del proteasoma que se está estudiando como posible agente anticancerígeno . Este compuesto se basa en la estructura de la pirrolidin-2-ona, que es parte del "this compound" .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, have been screened for biological activity due to their interesting properties .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
It is known that pyrrolidine derivatives have been screened for biological activity due to their interesting properties .
Result of Action
The synthesized compounds of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acids have been shown to possess analgesic and antihypoxic effects . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have been found to stimulate the division of isolated monkey kidney cells . This indicates its potential role in cell proliferation and tissue regeneration.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . Understanding these interactions is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function . Understanding its subcellular localization is vital for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFVLZWISHVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33712-86-6 | |
| Record name | 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)
![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)







![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)



